![molecular formula C24H23N3O2S2 B2537647 N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1189942-52-6](/img/structure/B2537647.png)

N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

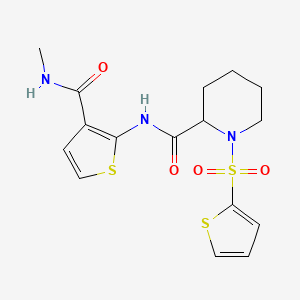

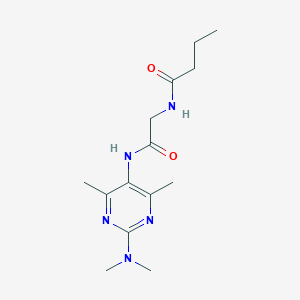

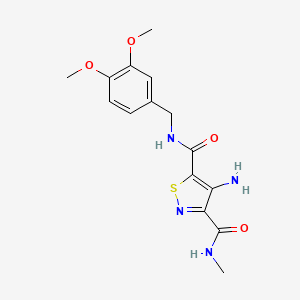

N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. Benzamides are often explored for their potential in treating various diseases, including epilepsy, cancer, and bacterial infections. The specific structure of N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide suggests that it may interact with biological targets such as potassium channels or enzymes involved in disease pathways.

Synthesis Analysis

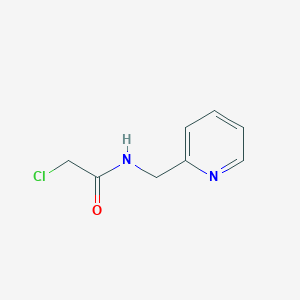

The synthesis of related benzamide compounds often involves the formation of an amide bond between a carboxylic acid derivative and an amine. For instance, the synthesis of marine-sourced natural product analogs involves the acylation of aminouracil derivatives, which can be challenging due to the reduced nucleophilicity of the amino group . Similarly, the synthesis of N-(3-substituted 9-methoxy-4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrates the complexity of synthesizing benzamide derivatives with multiple substituents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, IR spectroscopy, and computational methods like DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations to determine the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the stability of the molecular conformation and the potential reactivity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including amide bond formation, desmethylation, and substitution reactions. The synthesis of PET imaging agents, for example, involves desmethylation and O-[(11)C]methylation steps . The reactivity of the benzamide moiety can be influenced by the presence of substituents on the aromatic ring or the pyrimidine moiety, which can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The crystal structure analysis provides information on the lattice constants and intermolecular interactions, which can influence the compound's solubility and bioavailability . Additionally, the electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and its interaction with biological targets .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research into compounds structurally similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide has shown promise in cancer treatment. For instance, the design and synthesis of MGCD0103, a molecule with a similar pyrimidin-4-yl component, has demonstrated selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation and apoptosis induction. MGCD0103's significant antitumor activity and oral bioavailability highlight the therapeutic potential of related compounds in oncology (Zhou et al., 2008).

Antifungal Activity

Compounds with the 4-methoxy-N, N-dimethylpyrimidin moiety have been studied for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests that derivatives of the compound could be developed into useful antifungal agents, underscoring its applicability in combating fungal infections (Jafar et al., 2017).

Chemical Properties and Synthesis

Studies on the synthesis and properties of compounds containing pyrimidin-4-yl and benzamide groups, similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide, offer insights into their chemical behavior and potential applications. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds has shown anti-inflammatory and analgesic properties, indicating the versatility of these molecules in medicinal chemistry (Abu‐Hashem et al., 2020).

Neuroleptic Activity

Research into benzamides similar in structure to the subject compound has also uncovered potential neuroleptic (antipsychotic) effects. These studies contribute to understanding how alterations in the molecule's structure, such as the substitution at the pyrrolidinyl group, can significantly impact its biological activity, offering pathways for developing new therapeutic agents (Iwanami et al., 1981).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDNAXOPBZOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)

![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)